Zinc glycinate (Zn-Gly) is a chelated form of the essential mineral zinc, where zinc is bound to the amino acid glycine. This complex is known for its high bioavailability and is used in various applications due to its beneficial effects on health and disease management. Zinc plays a crucial role in numerous biological processes, including enzyme function, cellular metabolism, and the regulation of gene expression. The unique properties of Zn-Gly have made it a subject of interest in research, particularly in the fields of nutrition, medicine, and agriculture.
Zn-Gly functions primarily by delivering zinc in a bioavailable form to the body. Zinc is a cofactor for over 300 enzymes and is involved in many biological functions, including DNA synthesis, cell division, and protein synthesis. It also has a significant role in the immune system and acts as an antioxidant, protecting cells from oxidative damage. Studies have shown that Zn-Gly can improve the antioxidant status by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and metallothionein (MT)1. Additionally, zinc has been found to inhibit glycogen synthase kinase-3beta (GSK-3beta), which is linked to insulin resistance and type 2 diabetes, suggesting an insulin-mimetic action of zinc5.
In the field of animal husbandry, Zn-Gly has been shown to enhance productive and reproductive performance in broiler breeders. Supplementation with Zn-Gly improved feed conversion ratio, increased average egg weight, fertility, hatchability, and qualified chick rate, and decreased the broken egg rate. It also resulted in higher zinc concentrations in the liver and muscle, as well as elevated mRNA abundances of MT and Cu-Zn SOD, indicating an improved antioxidant status1.
Zn-Gly has been evaluated for its effects on intestinal health and growth in nursery pigs, particularly when challenged with pathogenic Escherichia coli. Supplementation with Zn-Gly improved growth performance, reduced intestinal inflammation and oxidative stress, and positively altered the jejunal mucosa-associated microbiota. These findings suggest that Zn-Gly could be an alternative to pharmaceutical use of zinc oxide without negatively affecting growth2.
Zinc's role in human health, particularly in the context of diabetes mellitus, has been extensively studied. Zinc supplementation has been shown to ameliorate glycemic control in both type 1 and type 2 diabetes by supporting insulin signal transduction and reducing cytokine production, which leads to beta-cell death3. Zinc also serves as an antioxidant, protecting against oxidative damage and potentially playing a role in the pathology of zinc deficiency4.
Zinc oxide nanoparticles (ZnONPs), which can be derived from Zn-Gly, have been explored for their antibacterial, antioxidant, antidiabetic, and tissue regeneration activities. ZnONPs have shown potential in enhancing insulin secretion, glucose uptake, and promoting bone and soft-tissue regeneration, making them of interest in the field of tissue engineering67.
Zinc plays a significant role in wound healing due to its involvement in enzyme systems such as matrix metalloproteinases, which aid in autodebridement and keratinocyte migration. Zinc supplementation, both orally and topically, has been found to be beneficial in treating zinc-deficient leg ulcer patients and in promoting epithelialization of wounds8.
Zinc has been identified as a neuromodulator in the central nervous system, with effects on glycine receptors (GlyRs) in retinal ganglion cells. Zinc can potentiate the glycine-induced chloride current at low concentrations and suppress it at higher concentrations, indicating a biphasic regulatory action9.
A novel zinc complex, zinc N-(2-hydroxyacetophenone)glycinate (ZnNG), has been synthesized and studied for its ability to overcome multidrug resistance in cancer. ZnNG has shown cytotoxic potential against drug-sensitive and resistant human T-lymphoblastic leukemic cell lines and increased the life span of mice bearing Ehrlich ascites carcinoma. This suggests that ZnNG may be a promising therapeutic agent against sensitive and drug-resistant cancers10.
CAS No.: 76-06-2
CAS No.: 7119-89-3
CAS No.: 6505-30-2
CAS No.: 5863-51-4
CAS No.: 1246815-51-9
CAS No.: 560-53-2